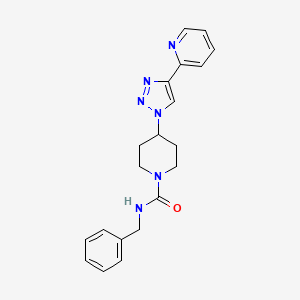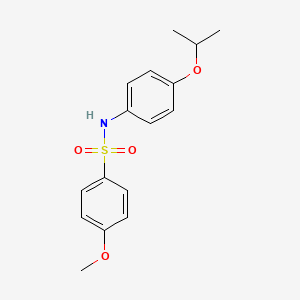![molecular formula C16H14ClNO2 B4416329 N-[4-(allyloxy)phenyl]-2-chlorobenzamide](/img/structure/B4416329.png)
N-[4-(allyloxy)phenyl]-2-chlorobenzamide
Descripción general
Descripción
N-[4-(allyloxy)phenyl]-2-chlorobenzamide, also known as ALLO-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ALLO-1 is a benzamide derivative that has been synthesized through a multi-step process, and its unique chemical structure makes it a promising candidate for further research. In
Mecanismo De Acción
The mechanism of action of N-[4-(allyloxy)phenyl]-2-chlorobenzamide is not fully understood, but studies have suggested that it may work by inhibiting specific signaling pathways that are involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of several enzymes and proteins that are involved in these pathways, including AKT, mTOR, and NF-κB.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which is a critical step in the metastasis of cancer. In animal models of inflammatory diseases, this compound has been shown to reduce inflammation and improve symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of N-[4-(allyloxy)phenyl]-2-chlorobenzamide for lab experiments is its potency. This compound has been shown to be effective at low concentrations, which makes it a cost-effective option for researchers. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[4-(allyloxy)phenyl]-2-chlorobenzamide. One area of research is the development of more efficient synthesis methods that can produce higher yields of the compound. Another area of research is the identification of specific cancer types that are most responsive to this compound treatment. Additionally, researchers may investigate the potential use of this compound in combination with other anti-cancer agents to enhance its effectiveness. Finally, more studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research, such as neurodegenerative diseases and autoimmune disorders.
Conclusion
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications. The compound has been synthesized through a multi-step process, and its unique chemical structure makes it a promising candidate for further research. This compound has shown potent anti-cancer and anti-inflammatory properties, and its mechanism of action is still being studied. While this compound has some limitations, its potential applications in various research areas make it an exciting area of study for future research.
Aplicaciones Científicas De Investigación
N-[4-(allyloxy)phenyl]-2-chlorobenzamide has shown promising results in various scientific research applications. One of the primary research areas that this compound has been studied in is cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth and proliferation of cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent and has shown promising results in animal models of inflammatory diseases.
Propiedades
IUPAC Name |
2-chloro-N-(4-prop-2-enoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-2-11-20-13-9-7-12(8-10-13)18-16(19)14-5-3-4-6-15(14)17/h2-10H,1,11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOUTGROXVXLGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 1-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)carbonyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B4416257.png)
![(1S*,4S*)-2-{[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B4416276.png)

![1-phenyl-2-[(3-pyridinylmethyl)amino]ethanol hydrochloride](/img/structure/B4416296.png)


![1-phenyl-4-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B4416327.png)


![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide](/img/structure/B4416343.png)
![1-ethyl-3-{[1-(4-fluorobenzoyl)-4-piperidinyl]amino}-2,5-pyrrolidinedione](/img/structure/B4416361.png)
![4-(2,3-dimethoxyphenyl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B4416373.png)
![2-(1H-benzimidazol-1-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4416376.png)